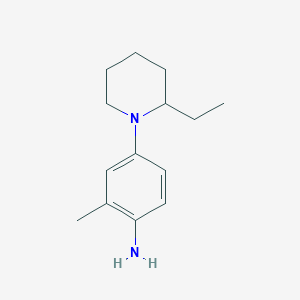

4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Description

BenchChem offers high-quality 4-(2-Ethylpiperidin-1-yl)-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Ethylpiperidin-1-yl)-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(2-ethylpiperidin-1-yl)-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-3-12-6-4-5-9-16(12)13-7-8-14(15)11(2)10-13/h7-8,10,12H,3-6,9,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZULYQNKDCHWJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=CC(=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-(2-Ethylpiperidin-1-yl)-2-methylaniline CAS number and properties

In-Depth Technical Guide: 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Executive Summary

In the landscape of modern medicinal chemistry, substituted anilines serve as indispensable building blocks for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. 4-(2-Ethylpiperidin-1-yl)-2-methylaniline (Molecular Formula: C₁₄H₂₂N₂) is a highly specialized, sterically hindered pharmacophore[1],[2]. This guide provides a comprehensive analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its application in drug discovery.

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the 2-ethylpiperidine ring significantly increases the lipophilicity and basicity of the molecule compared to a standard aniline core.

| Property | Value | Rationale / Implication |

| Molecular Formula | C₁₄H₂₂N₂ | Belongs to a highly functionalized isomeric class of substituted anilines[1],[2]. |

| Molecular Weight | 218.34 g/mol | Low molecular weight ensures the final API remains within Lipinski’s Rule of 5[2]. |

| Predicted LogP | ~2.9 – 3.2 | Highly lipophilic; enhances membrane permeability but necessitates careful salt-form selection during formulation. |

| H-Bond Donors | 1 (Primary -NH₂) | Critical for forming direct hydrogen bonds with target receptor hinge regions. |

| H-Bond Acceptors | 2 (N atoms) | Facilitates water-mediated hydrogen bonding networks in binding pockets. |

| Topological Polar Surface Area | 29.26 Ų | Low TPSA indicates excellent potential for Blood-Brain Barrier (BBB) penetration. |

| Rotatable Bonds | 3 | Provides sufficient conformational flexibility to adapt to induced-fit binding sites. |

Synthetic Methodology & Mechanistic Causality

The synthesis of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline requires a strategic two-step approach: a transition-metal-catalyzed C-N bond formation followed by a chemoselective nitro reduction.

Step 1: Buchwald-Hartwig Amination

The Causality: The 2-ethyl substitution on the piperidine ring introduces severe A-strain and steric bulk adjacent to the nucleophilic nitrogen. Traditional Nucleophilic Aromatic Substitution (SₙAr) is kinetically unfavorable here. Therefore, a Buchwald-Hartwig cross-coupling is employed. The choice of XPhos (a third-generation dialkylbiaryl phosphine) is not arbitrary; its extreme steric bulk accelerates the challenging reductive elimination step, while its electron-rich dicyclohexylphosphine moiety facilitates the initial oxidative addition into the aryl bromide bond[3],.

Step 2: Catalytic Hydrogenation

The Causality: For the subsequent reduction of the nitro intermediate to the target aniline, catalytic hydrogenation over Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl)[4]. This choice is driven by the need to prevent trace heavy metal contamination in the final API, ensuring compliance with ICH Q3D guidelines for elemental impurities, while providing a quantitative, self-validating reaction that generates only water as a byproduct[4].

Synthetic workflow for 4-(2-Ethylpiperidin-1-yl)-2-methylaniline via Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high yield and purity suitable for downstream pharmaceutical synthesis.

Protocol A: Synthesis of 4-(2-Ethylpiperidin-1-yl)-2-methyl-1-nitrobenzene

-

Preparation: Charge an oven-dried Schlenk flask with 4-bromo-2-methyl-1-nitrobenzene (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with Argon (3x). Critical Step: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand, which would immediately quench the catalytic cycle.

-

Reagent Addition: Add anhydrous Toluene (0.2 M) and 2-ethylpiperidine (1.2 equiv) via a gas-tight syringe.

-

Reaction: Heat the sealed mixture to 100 °C for 12 hours with vigorous stirring.

-

Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the nitro intermediate.

Protocol B: Reduction to 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

-

Preparation: Dissolve the purified nitro intermediate in anhydrous Methanol (0.1 M)[4].

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight). Safety Note: Pd/C is highly pyrophoric when dry; always add to the solvent under an inert blanket.

-

Hydrogenation: Purge the reaction vessel with H₂ gas (3x) and maintain under a balloon of H₂ (1 atm) at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction via LC-MS. The disappearance of the nitro mass peak and the emergence of the [M+H]⁺ 219.34 peak validates completion.

-

Isolation: Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Evaporate the methanol to afford the pure target aniline.

Pharmacophore Mapping in Drug Development

When integrated into an API, 4-(2-Ethylpiperidin-1-yl)-2-methylaniline acts as a tripartite pharmacophore:

-

The Primary Amine: Acts as a critical hydrogen-bond donor, frequently utilized to anchor the molecule to the hinge region of kinases (e.g., via interaction with backbone carbonyls).

-

The Ortho-Methyl Group: Provides steric shielding. This forces the adjacent aromatic rings (once coupled) out of coplanarity, locking the drug into a specific bioactive conformation that enhances target selectivity and reduces off-target toxicity.

-

The 2-Ethylpiperidine Ring: The tertiary nitrogen is protonated at physiological pH, allowing for strong electrostatic (salt-bridge) interactions with acidic residues (Asp/Glu) deep within the receptor pocket, while the 2-ethyl group occupies adjacent hydrophobic sub-pockets.

Pharmacophore mapping of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline in target binding.

Analytical Quality Control

To validate the structural integrity and purity of the synthesized compound, the following analytical parameters must be met:

| Technique | Parameter | Expected Outcome / Causality |

| LC-MS (ESI+) | m/z [M+H]⁺ | 219.34 ; confirms molecular mass. ESI+ is ideal due to the highly basic piperidine nitrogen readily accepting a proton. |

| ¹H NMR (400 MHz) | Aromatic Region | Three distinct protons (ABX spin system) confirming the 1,2,4-substitution pattern on the benzene ring. |

| ¹H NMR (400 MHz) | Aliphatic Region | Complex multiplet for the 2-ethylpiperidine moiety; diagnostic triplet for the terminal methyl group of the ethyl chain. |

| HPLC (UV 254 nm) | Purity | >98% required; UV 254 nm captures the conjugated aniline chromophore effectively, ensuring no residual nitro starting material remains. |

References[1] ChemScene. 4-((2-Ethylpiperidin-1-yl)methyl)aniline Product Information. Available at: 2]">https://www.chemscene.com[2] National Center for Biotechnology Information. PubChem Compound Summary for CID 21284522, 5-[(1-Aminocyclohexyl)methyl]-2-methylaniline. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/21284522[4] Wikipedia. XPhos - Ligand for Buchwald-Hartwig amination. Available at: https://en.wikipedia.org/wiki/XPhos[3] TCI Chemicals. Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Available at: https://www.tcichemicals.com/DE/en/support-download/chemistry-clip/buchwald-hartwig-amination[5] Li, K., et al. "Methanol as a Potential Hydrogen Source for Reduction Reactions Enabled by a Commercial Pt/C Catalyst." ACS Sustainable Chemistry & Engineering, 2024. Available at: https://doi.org/10.1021/acssuschemeng.4c07589

Sources

Physicochemical Profiling of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline: A Comprehensive Guide to Solubility and Stability

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The successful progression of a novel chemical entity (NCE) from discovery to preclinical development hinges on a rigorous understanding of its physicochemical properties. 4-(2-Ethylpiperidin-1-yl)-2-methylaniline is a complex bifunctional molecule featuring both a primary aromatic amine (aniline) and a sterically hindered tertiary aliphatic amine (piperidine).

This technical guide provides an authoritative framework for profiling the solubility and stability of this specific scaffold. By dissecting the structural causality behind its pH-dependent solubility and its high susceptibility to oxidative degradation, this whitepaper equips drug development professionals with field-proven methodologies to navigate its handling, formulation, and storage.

Structural Profiling & Physicochemical Rationale

To predict the behavior of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline, we must first deconstruct its molecular architecture. The molecule consists of an electron-rich aniline core substituted with a 2-methyl group and a 4-(2-ethylpiperidin-1-yl) moiety.

Causality in Chemical Behavior:

-

Biphasic Basicity: The molecule possesses two distinct basic centers. The primary aniline nitrogen is weakly basic (estimated pKa≈4.0−4.5 ), while the tertiary piperidine nitrogen is strongly basic (estimated pKa≈9.5−10.0 ). This differential basicity dictates a highly pH-dependent aqueous solubility profile.

-

Oxidative Vulnerability: Anilines are inherently susceptible to auto-oxidation[1]. In this molecule, the electron-donating (+I) 2-methyl group and the strongly electron-donating (+M) para-piperidinyl group synergistically increase the electron density of the aromatic ring. This elevates the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule exceptionally prone to oxidation by atmospheric oxygen, light, and heat[2].

Caption: pH-dependent ionization logic dictating the aqueous solubility of the compound.

Solubility Dynamics & Profiling Protocols

In early drug discovery, distinguishing between kinetic and thermodynamic solubility is critical to avoid false positives in biological assays[3][4]. Because 4-(2-Ethylpiperidin-1-yl)-2-methylaniline is highly lipophilic in its free base form, kinetic solubility (DMSO dilution) will likely overestimate its true solubility due to supersaturation, whereas thermodynamic solubility provides the true equilibrium state[4].

Projected Solubility Profile

Based on the structural analysis, the quantitative solubility behavior across different media is summarized below:

| Solvent / Media | pH Level | Estimated State | Projected Solubility Range | Rationale |

| 0.1 N HCl (SGF) | 1.2 | Di-protonated | High (>10 mg/mL) | Salt formation at both amine centers. |

| Acetate Buffer | 4.5 | Mono-protonated | Moderate (1 - 5 mg/mL) | Piperidine is ionized; aniline is neutral. |

| PBS (SIF) | 7.4 | Free Base | Low (<0.1 mg/mL) | Lipophilic un-ionized species precipitates. |

| DMSO / DCM | N/A | Solvated | Very High (>50 mg/mL) | High affinity for aprotic organic solvents. |

Protocol: Shake-Flask Thermodynamic Solubility Assay

To establish a self-validating baseline for formulation, the industry-standard shake-flask method must be employed[3][4].

Step-by-Step Methodology:

-

Preparation: Weigh approximately 5 mg of solid 4-(2-Ethylpiperidin-1-yl)-2-methylaniline into a 2 mL glass HPLC vial.

-

Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4). Ensure the amount of solid is sufficient to maintain a visible suspension (saturation).

-

Equilibration: Seal the vial and place it in a thermostatic shaker at 25∘C±0.5∘C (or 37∘C for physiological relevance) at 300 RPM for 24 to 72 hours. Causality: 24 hours is the minimum required to transition from a metastable kinetic state to a true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PVDF syringe filter. Note: Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane.

-

Quantification: Dilute the filtrate appropriately with mobile phase and quantify the dissolved concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

Stability & Degradation Pathways

The stability of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline is the primary bottleneck in its handling. Substituted anilines are notorious for undergoing oxidative degradation, often manifesting as a distinct color change (yellowing to dark brown) upon exposure to air and light[1].

Mechanistic Degradation Pathways

The degradation is primarily driven by radical-mediated auto-oxidation. The process yields reactive intermediates such as quinone imines, which subsequently polymerize to form highly colored azo, azoxy, or polyaniline-like macrostructures[1][2]. Additionally, the tertiary piperidine nitrogen can undergo N-oxidation in the presence of peroxides.

Caption: Primary oxidative degradation pathways of the aniline and piperidine moieties.

Protocol: ICH Q1A(R2) Aligned Forced Degradation Assay

To develop a stability-indicating analytical method, forced degradation (stress testing) must be performed in alignment with ICH Q1A(R2) guidelines[5][6]. This self-validating system ensures that the analytical method can resolve the parent peak from all degradation products.

Step-by-Step Methodology:

-

Stock Solution: Prepare a 1 mg/mL solution of the compound in a co-solvent system (e.g., 50:50 Water:Acetonitrile) to ensure homogeneity.

-

Oxidative Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 3% H2O2 . Incubate at room temperature for 24 hours. Expectation: Rapid formation of N-oxides and azoxy derivatives.

-

Photolytic Stress: Expose a 1 mL aliquot (in a clear glass vial) to UV/Vis light (1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B.

-

Thermal/Hydrolytic Stress: Incubate 1 mL aliquots at 60∘C in 0.1 N HCl (acidic stress) and 0.1 N NaOH (basic stress) for 7 days.

-

Neutralization & Analysis: Neutralize the acid/base samples. Inject all stressed samples into an HPLC-DAD system. Calculate mass balance (% Active + % Degradants) to ensure no volatile or highly retained degradants are missed.

Formulation & Handling Directives

Given the physicochemical vulnerabilities identified, strict adherence to the following handling directives is mandatory for maintaining batch-to-batch integrity:

-

Storage Conditions: The bulk API must be stored at 2–8°C (refrigerated) to suppress thermal degradation kinetics[1].

-

Atmospheric Control: The compound must be packaged under an inert atmosphere (Nitrogen or Argon) to displace oxygen and prevent auto-oxidation[1]. Once a primary container is opened, it should be aliquoted into single-use vials to minimize repeated atmospheric exposure.

-

Light Protection: Storage in amber-colored borosilicate glass vials is required to mitigate photolytic radical initiation[1].

-

Long-Term Stability Testing: For formal stability campaigns, ICH Q1A(R2) dictates long-term storage at 25∘C±2∘C/60%RH±5%RH or 30∘C±2∘C/65%RH±5%RH , with testing frequencies at 0, 3, 6, 9, 12, 18, and 24 months[5][6].

References

-

Memmert GmbH + Co. KG. (2019). Stability tests according to ICH Q1A (R2). Retrieved from [Link]

-

European Medicines Agency / ICH. (2003). Note for Guidance on ICH Q1A (R2) Stability Testing of New Drug Substances and Products. Retrieved from[Link]

-

ACS Omega. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Retrieved from [Link]

Sources

synthesis pathways for 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

An In-depth Technical Guide to the Synthesis of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Abstract

This technical guide provides a comprehensive analysis of robust and scalable synthetic pathways for the preparation of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline, a substituted N-aryl piperidine of significant interest in medicinal chemistry and materials science. The N-aryl piperidine motif is a privileged scaffold found in numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1] This document details two primary, field-proven synthetic strategies: Palladium-Catalyzed Buchwald-Hartwig Amination and a classical Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction. Each pathway is presented with a thorough discussion of the underlying chemical principles, detailed step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal route for their specific application, whether for small-scale library synthesis or large-scale production.

Introduction and Retrosynthetic Analysis

The synthesis of substituted anilines, particularly those incorporating complex heterocyclic moieties like piperidine, is a cornerstone of modern drug discovery. The target molecule, 4-(2-Ethylpiperidin-1-yl)-2-methylaniline, combines a sterically hindered aniline core with a substituted piperidine ring, presenting unique synthetic challenges. The development of efficient and reliable methods to construct the key aryl C-N bond is therefore of paramount importance.

A retrosynthetic analysis of the target structure reveals two primary strategic disconnections centered on the formation of the bond between the aniline ring and the piperidine nitrogen.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy A (Buchwald-Hartwig Amination): This approach involves the direct coupling of a 4-halo-2-methylaniline derivative with 2-ethylpiperidine. This is a highly convergent and modern approach that leverages the power of palladium catalysis to form the C-N bond directly.[2]

-

Strategy B (Nucleophilic Aromatic Substitution & Reduction): This classical, two-step pathway involves an initial SNAr reaction between an activated aryl halide (e.g., 1-fluoro-2-methyl-4-nitrobenzene) and 2-ethylpiperidine, followed by the reduction of the nitro group to the target aniline.[3][4]

This guide will now explore the practical execution of each strategy in detail.

Synthetic Pathway I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms carbon-nitrogen bonds via a palladium catalyst.[2] Its development has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance of various functional groups, replacing harsher traditional methods.[2] This pathway offers a highly efficient and direct route to the target compound.

Principle and Rationale

The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands are often required to facilitate the key steps of oxidative addition and reductive elimination, especially with less reactive aryl chlorides.[5][6] A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the palladium-amido complex that is crucial for the catalytic cycle.

Caption: Workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for palladium-catalyzed C-N coupling.[6][7][8]

Materials

| Reagent | Molar Eq. | Purpose |

|---|---|---|

| 4-Bromo-2-methylaniline | 1.0 | Aryl halide substrate |

| 2-Ethylpiperidine | 1.2 - 1.5 | Amine nucleophile |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.01 - 0.05 | Catalyst precursor |

| X-Phos | 0.02 - 0.10 | Phosphine ligand |

| Potassium tert-butoxide (KOt-Bu) | 1.4 - 2.0 | Base |

| Anhydrous Toluene | - | Solvent |

Procedure

-

Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate, X-Phos, and potassium tert-butoxide.

-

Reagent Addition: Add anhydrous toluene, followed by 4-bromo-2-methylaniline and 2-ethylpiperidine via syringe.

-

Degassing: The reaction mixture should be thoroughly degassed by subjecting it to three cycles of vacuum followed by backfilling with the inert gas.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 8-24 hours).

-

Work-up: Cool the reaction mixture to room temperature and quench by adding water. Dilute with a suitable organic solvent like ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography to yield the final product.

Discussion of Critical Parameters

-

Catalyst System: The combination of Pd(OAc)₂ and a bulky phosphine ligand like X-Phos is highly effective for coupling with anilines.[8] Other catalyst systems, including those using nickel, can also be employed, particularly for aryl chlorides.[5]

-

Base: Potassium or sodium tert-butoxide is commonly used. The base must be strong enough to deprotonate the piperidine but should not have competing nucleophilicity.

-

Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Maintaining an inert atmosphere throughout the setup and reaction is critical to prevent catalyst deactivation and ensure high yields.

Synthetic Pathway II: Nucleophilic Aromatic Substitution (SNAr) and Reduction

This classical two-step approach is a robust and often cost-effective alternative, particularly for large-scale synthesis. It relies on well-understood reaction mechanisms and avoids the use of expensive transition metal catalysts.

Principle and Rationale

The first step is a Nucleophilic Aromatic Substitution (SNAr) reaction. For this reaction to proceed, the aromatic ring must be "activated" by a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to a good leaving group (like a halogen).[3] The EWG stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution. Fluorine is an excellent leaving group in SNAr reactions despite being a poor leaving group in SN1/SN2 reactions, as the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.

The second step involves the reduction of the nitro group to a primary amine. This is a standard transformation in organic synthesis, with numerous reliable methods available.[3][9]

Caption: Workflow for SNAr and Reduction Pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Ethylpiperidin-1-yl)-2-methyl-4-nitrobenzene (SNAr) This protocol is based on general procedures for SNAr reactions involving anilines and activated aryl halides.[4]

Materials

| Reagent | Molar Eq. | Purpose |

|---|---|---|

| 1-Fluoro-2-methyl-4-nitrobenzene | 1.0 | Activated aryl halide |

| 2-Ethylpiperidine | 1.5 - 2.0 | Amine nucleophile |

| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Base |

| Dimethyl Sulfoxide (DMSO) | - | Polar aprotic solvent |

Procedure

-

Setup: To a round-bottom flask, add 1-fluoro-2-methyl-4-nitrobenzene, potassium carbonate, and DMSO.

-

Reagent Addition: Add 2-ethylpiperidine to the stirred mixture.

-

Reaction: Heat the reaction mixture to 90-120 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water. The product often precipitates as a solid or can be extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate. The crude product is often of sufficient purity for the next step, but can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline (Nitro Reduction) This protocol uses iron powder in acidic medium, a classic, inexpensive, and effective method for nitro group reduction.[3]

Materials

| Reagent | Molar Eq. | Purpose |

|---|---|---|

| Nitro Intermediate (from Step 1) | 1.0 | Substrate |

| Iron Powder | 3.0 - 5.0 | Reducing agent |

| Ethanol / Water | - | Solvent system |

| Concentrated Hydrochloric Acid (HCl) | 0.1 - 0.5 | Acidic catalyst |

Procedure

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend the nitro intermediate and iron powder in a mixture of ethanol and water.

-

Reaction Initiation: Add a catalytic amount of concentrated HCl to the vigorously stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C). The reaction is exothermic and may require initial cooling. Monitor by TLC until the starting material is consumed (typically 2-6 hours).

-

Work-up: While still hot, filter the reaction mixture through a pad of celite to remove the iron oxides. Wash the filter cake thoroughly with hot ethanol.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. Basify the remaining aqueous solution with aqueous sodium hydroxide or sodium carbonate to a pH > 9.

-

Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product. Further purification can be performed if needed.

Comparative Analysis of Synthetic Pathways

The choice between these two robust pathways depends on project-specific priorities such as cost, scale, available equipment, and desired purity profile.

| Feature | Pathway I: Buchwald-Hartwig | Pathway II: SNAr & Reduction |

| Number of Steps | 1 (Convergent) | 2 (Linear) |

| Starting Materials | 4-Bromo-2-methylaniline (specialized) | 1-Fluoro-2-methyl-4-nitrobenzene (derived from toluene) |

| Key Reagents | Pd catalyst, phosphine ligand (expensive) | Iron powder, HCl (inexpensive) |

| Reaction Conditions | Strictly inert atmosphere required | Tolerant of air and moisture |

| Scalability | Good, but catalyst cost can be a factor | Excellent, well-suited for industrial scale |

| Atom Economy | Generally higher | Lower due to the reduction step |

| Potential Impurities | Residual palladium, ligand byproducts | Iron residues, over-reduction byproducts |

| Key Advantage | High convergence, mild conditions | Low cost, robust and simple procedures |

Conclusion

Both the Palladium-Catalyzed Buchwald-Hartwig Amination and the two-step SNAr-Reduction sequence represent viable and effective strategies for the synthesis of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline.

-

The Buchwald-Hartwig pathway is ideal for research and development settings, where speed, convergence, and substrate scope are prioritized. Its single-step nature makes it highly attractive for generating libraries of analogues for structure-activity relationship (SAR) studies.

-

The SNAr-Reduction pathway is a more classical but extremely robust and cost-effective route. Its use of inexpensive reagents and tolerance for less stringent reaction conditions make it the superior choice for large-scale and industrial manufacturing where cost of goods is a primary driver.

Ultimately, the selection of the synthetic route should be guided by a careful evaluation of the specific goals, resources, and scale of the project. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this valuable chemical entity.

References

-

Dandapani, S., & Curran, D. P. (2004). Combinatorial synthesis of saturated heterocycles. Topics in Current Chemistry, 243, 1-53. Available at: [Link]

-

Donohoe, T. J., et al. (2012). Hydrogen borrowing catalysis for the synthesis of N-aryl piperidines. Journal of the American Chemical Society, 134(42), 17778-17781. Available at: [Link]

-

Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215-7216. Available at: [Link][5]

-

Mótyán, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1098-1105. Available at: [Link][6][8]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link][2]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link][7]

Sources

- 1. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. real.mtak.hu [real.mtak.hu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Advanced Technical Guide: Safety, Handling, and Toxicological Profiling of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Architectural Overview & Physicochemical Causality

4-(2-Ethylpiperidin-1-yl)-2-methylaniline is a highly specialized bi-functional intermediate frequently utilized in advanced pharmaceutical and agrochemical synthesis. To safely handle this compound, researchers must understand that its physicochemical behavior is dictated by the structural duality of its two core moieties:

-

The Piperidine Ring: The saturated heterocyclic amine acts as a strong Lewis base and significantly enhances the molecule's overall lipophilicity ([1]). This lipophilic nature drastically increases the rate of dermal absorption compared to unsubstituted anilines, allowing the compound to bypass standard epidermal barriers rapidly ([2]).

-

The Aniline Core: The ortho-methylated aniline moiety is highly susceptible to atmospheric oxidation. When exposed to oxygen or ambient moisture, the primary amino group undergoes radical-mediated oxidation, leading to the formation of dark, polymeric impurities ([3]).

-

Steric Hindrance: The 2-ethyl substitution on the piperidine ring and the 2-methyl group on the aniline core provide significant steric bulk. This influences the compound's crystallization energy, making the powder highly prone to accumulating triboelectric static charges during mechanical transfer or weighing ([4]).

Mechanistic Toxicology (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond basic hazard statements and understand the biochemical pathways that drive this compound's toxicity.

Hematological Toxicity: Methemoglobinemia

Like many aniline derivatives, systemic exposure (via inhalation, ingestion, or dermal permeation) leads to rapid hepatic metabolism mediated by Cytochrome P450 (CYP450) enzymes. The primary toxicological pathway is the N-hydroxylation of the aniline amine, forming a highly reactive N-hydroxylamine intermediate ([5]). This metabolite aggressively oxidizes the ferrous ( Fe2+ ) iron in hemoglobin to the ferric ( Fe3+ ) state, producing methemoglobin. This structural change destroys the blood's oxygen-carrying capacity, leading to severe tissue hypoxia, cyanosis, and potential secondary organ damage ([6]; [7]).

Metabolic activation pathway of aniline derivatives leading to methemoglobinemia.

Dermal Corrosivity and Sensitization

The secondary/tertiary amine characteristics imparted by the piperidine moiety act as severe irritants. Direct contact can cause lipid bilayer disruption in the skin and potentially irreversible corneal damage in the eyes ([2]). Furthermore, aniline derivatives are known skin sensitizers, meaning repeated sub-lethal exposures can trigger severe allergic dermatitis ([5]).

Material Safety Data & Hazard Classification

The following table synthesizes the quantitative hazard data and GHS classifications based on the structural analogs of piperidinyl anilines ([8];[9]).

| Hazard Class | Category | GHS Code | Mechanistic Causality |

| Acute Toxicity (Oral) | Category 4 | H302 | Rapid systemic absorption via the GI tract due to high lipophilicity. |

| Skin Irritation | Category 2 | H315 | Piperidine Lewis base interaction with epidermal lipids. |

| Serious Eye Damage | Category 1 | H318 | Corrosive amine interaction with corneal proteins leading to necrosis. |

| Target Organ Toxicity | Category 1 | H372 | Chronic N-hydroxylation leading to sustained methemoglobinemia and blood toxicity. |

Self-Validating Operational Workflows

Standard operating procedures often fail due to a lack of real-time validation. The following protocol is designed as a self-validating system for the safe transfer and handling of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline.

-

Phase 1: Environmental Isolation

-

Action: Conduct all handling exclusively within a certified chemical fume hood.

-

Causality: Prevents the inhalation of highly toxic vapors or aerosolized dust ([7]).

-

Validation: Verify the hood's digital airflow monitor reads >100 fpm before unsealing the primary container ().

-

-

Phase 2: Dermal Barrier Optimization

-

Action: Don double nitrile gloves (minimum 0.11 mm thickness) and chemical splash goggles.

-

Causality: The piperidine-enhanced lipophilicity allows the compound to rapidly penetrate standard latex or thin nitrile ([3]).

-

Validation: Inspect the outer gloves every 15 minutes; if any discoloration or degradation is observed, halt the workflow and replace the gloves immediately.

-

-

Phase 3: Static Mitigation

-

Action: Apply an anti-static zero-stat gun or polonium strip to the weighing boat and spatulas prior to transfer.

-

Causality: Piperidinyl aniline powders generate strong triboelectric charges, risking sudden aerosolization or ignition upon discharge ([4]).

-

-

Phase 4: Inert Transfer & Storage

-

Action: Purge the storage vial with Argon or Nitrogen gas before sealing. Store tightly closed at 2–8°C.

-

Causality: Prevents radical-mediated oxidation of the aniline core ([3]).

-

Validation: Observe the compound's color prior to dissolution. A pristine batch is off-white to pale yellow. If the material exhibits a dark brown or purple hue, atmospheric oxidation has occurred , and the batch must be re-purified or discarded.

-

Self-validating operational workflow for the safe handling of hygroscopic piperidinyl anilines.

Emergency Mitigation Systems

In the event of an exposure or breach of containment, immediate, causality-driven responses are required ([9]; [7]).

| Exposure Route | Immediate Action | Secondary Medical Intervention |

| Dermal | Flush with copious amounts of water for >15 mins. Remove contaminated clothing immediately. | Monitor for cyanosis (blue lips/fingertips). Do NOT use chemical neutralizers on the skin. |

| Ocular | Irrigate with an eyewash station for >15 mins, holding eyelids open. | Mandate an immediate ophthalmological consult to prevent irreversible corneal necrosis. |

| Inhalation | Relocate the patient to fresh air immediately. Keep the patient at rest to lower oxygen demand. | Administer 100% supplemental oxygen; draw blood to check methemoglobin levels. |

| Spill Response | Absorb with inert material (vermiculite/sand). | Do not sweep dry powder due to severe aerosolization risks. Dispose of via a certified chemical waste plant. |

References

-

[8] National Center for Biotechnology Information (PubChem). 2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline. Retrieved from[Link]

-

[1] Grokipedia. Piperidine - Physical Properties and Lipophilicity. Retrieved from[Link]

-

Ataman Kimya. PIPERIDINE - Handling and Storage Protocols. Retrieved from[Link]

-

[5] HBM4EU (European Human Biomonitoring Initiative). Aniline Family - Toxicity and Methemoglobinemia. Retrieved from [Link]

-

[7] Lanxess. Product Safety Assessment: Aniline. Retrieved from[Link]

-

[2] National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Piperidine: Human health tier II assessment. Retrieved from[Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. 5-Methyl-2-(1-piperidinyl)aniline|CAS 91907-40-3 [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lanxess.com [lanxess.com]

- 8. 2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline | C15H24N2 | CID 115550496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

A Technical Guide to the Identification and Validation of Novel Analogues of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

Executive Summary: The identification and optimization of lead compounds are critical stages in the drug discovery pipeline. This guide presents a comprehensive, integrated framework for identifying, synthesizing, and validating novel analogues of the lead compound, 4-(2-ethylpiperidin-1-yl)-2-methylaniline. By systematically combining modern computational chemistry techniques with established experimental protocols, researchers can efficiently explore the relevant chemical space to discover analogues with improved potency, selectivity, and ADME/Tox profiles. This document provides senior application scientists and drug development professionals with a logical, field-proven workflow, from in silico screening and chemical synthesis to multi-tiered experimental validation and structure-activity relationship (SAR) analysis.

Introduction: The Lead Compound and Rationale for Analogue Identification

The journey of drug discovery often begins with a "hit" or "lead" compound that demonstrates a desired biological activity but may be suboptimal in other essential properties. The process of generating and testing structural analogues is a cornerstone of medicinal chemistry, aimed at refining these initial leads into viable drug candidates.[1]

Structural Analysis of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline (The "Lead")

The lead compound, 4-(2-ethylpiperidin-1-yl)-2-methylaniline, is characterized by three key structural motifs:

-

A Substituted Aniline Ring: The 2-methylaniline core provides a rigid aromatic scaffold and a primary amine that can be crucial for target interaction or can be a site for metabolic liability.

-

A Tertiary Amine Linkage: The nitrogen atom of the piperidine ring is directly attached to the aniline ring, forming a non-planar junction that influences the molecule's overall conformation.

-

A 2-Ethylpiperidine Moiety: This saturated heterocyclic ring introduces a basic nitrogen center and a chiral center at the ethyl-substituted carbon, adding three-dimensional complexity and potential for stereospecific interactions.

Objectives of an Analogue Search

An analogue identification campaign is not a random search but a targeted effort to address specific deficiencies in the lead compound.[2] Key objectives typically include:

-

Improving Potency: Enhancing binding affinity and functional activity at the primary biological target.

-

Increasing Selectivity: Minimizing activity at off-targets to reduce potential side effects.

-

Optimizing ADME Properties: Modulating physicochemical properties like solubility, permeability, and metabolic stability to improve bioavailability and dosing profiles.[3]

-

Reducing Toxicity: Eliminating structural alerts or motifs associated with known toxicities (e.g., cardiotoxicity, genotoxicity).[4]

-

Securing Intellectual Property: Creating novel chemical entities that are distinct from existing patents.

Overview of the Integrated Discovery Workflow

A successful analogue discovery program integrates computational and experimental disciplines in a cyclical, data-driven process. This workflow ensures that resources are focused on the most promising candidates, accelerating the discovery pipeline.[5]

Caption: Workflow for ligand-based pharmacophore screening.

Chemical Synthesis of Prioritized Analogues

Once a prioritized list of virtual hits is established, the next critical phase is their chemical synthesis. A robust and flexible synthetic route is essential for producing the target analogues in sufficient quantity and purity for biological evaluation.

General Synthetic Route: Buchwald-Hartwig Amination

For the synthesis of N-aryl piperidine derivatives, the Buchwald-Hartwig amination is a powerful and highly versatile palladium-catalyzed cross-coupling reaction. [6]This reaction forms the key C-N bond between an aryl halide (or triflate) and an amine, and it is known for its broad substrate scope and tolerance of various functional groups. [7][8] The general retrosynthetic approach involves disconnecting the C-N bond between the aniline ring and the piperidine nitrogen.

Protocol 3.1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of a substituted 2-bromo-1-methylbenzene derivative with 2-ethylpiperidine.

-

Reagent Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), the appropriate 2-ethylpiperidine analogue (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 2.0 eq) to a dry Schlenk tube equipped with a magnetic stir bar. [7]2. Solvent Addition: Add anhydrous, deoxygenated toluene (or another suitable solvent like dioxane) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl piperidine analogue.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [9]***

Experimental Validation and Characterization

Synthesized analogues must be subjected to a rigorous cascade of in vitro assays to determine their biological activity and drug-like properties. This multi-tiered approach ensures that only the most promising compounds advance.

Primary Screening: Target Potency

The initial screen is designed to confirm that the new analogues retain or exceed the potency of the lead compound at the primary biological target. The specific assay will depend on the target class (e.g., GPCR, kinase, ion channel).

Secondary Screening: Selectivity and Functional Activity

Compounds that show promising activity in the primary screen are then tested for selectivity against a panel of related off-targets. This step is crucial for identifying analogues with a lower potential for side effects. Functional assays (e.g., cell-based reporter assays) are also employed to confirm that the binding activity translates into the desired biological response (e.g., agonism or antagonism).

In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential to avoid costly failures in later stages of development. [10][11]This "fail early, fail cheap" strategy helps prioritize compounds with favorable pharmacokinetic and safety profiles. [4] Table 2: Standard Panel of High-Throughput In Vitro ADME/Tox Assays

| Property | Assay | Purpose |

| Solubility | Kinetic or Thermodynamic Solubility Assay | Measures the solubility of the compound in aqueous buffer, a key factor for absorption. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Assay | Predicts passive diffusion or active transport across the intestinal wall. [12] |

| Metabolic Stability | Liver Microsomal Stability Assay | Measures the rate of metabolism by key drug-metabolizing enzymes (e.g., Cytochrome P450s). |

| Plasma Protein Binding | Equilibrium Dialysis | Determines the fraction of the compound bound to plasma proteins, which affects its distribution and availability. |

| Cardiotoxicity | hERG Patch-Clamp Assay | Assesses the potential for the compound to block the hERG potassium channel, a key indicator of cardiac risk. [3] |

| Cytotoxicity | Cell Viability Assay (e.g., MTT, CellTiter-Glo®) | Measures the general toxicity of the compound to a representative cell line (e.g., HepG2). |

Data Integration and Structure-Activity Relationship (SAR) Analysis

The final step in the discovery cycle is to integrate all the computational and experimental data to build a Structure-Activity Relationship (SAR) model. [13]SAR analysis seeks to understand how specific structural changes in the analogues correlate with changes in biological activity, selectivity, and ADME properties. [1][14]

Building the SAR Matrix

A well-organized SAR table is the primary tool for this analysis. It allows for a direct comparison of chemical modifications against their resulting biological and physicochemical data.

Table 3: Example SAR Matrix for a Hypothetical Analogue Series

| Compound ID | R¹ (Piperidine) | R² (Aniline) | Primary Potency (IC₅₀, nM) | hERG Inhibition (IC₅₀, µM) | Microsomal Stability (t½, min) |

| Lead | -CH₂CH₃ | -CH₃ | 50 | 2.5 | 15 |

| Analogue 1 | -CH(CH₃)₂ | -CH₃ | 25 | > 50 | 22 |

| Analogue 2 | -CH₂CH₃ | -CF₃ | 75 | 1.8 | 45 |

| Analogue 3 | Cyclopropyl | -CH₃ | 40 | > 50 | 35 |

| Analogue 4 | -CH₂CH₃ | -Cl | 60 | 3.1 | 18 |

From this hypothetical data, one might conclude that replacing the ethyl group with a bulkier isopropyl or a constrained cyclopropyl group (R¹) improves the hERG safety profile without sacrificing potency. Replacing the methyl group with a trifluoromethyl group (R²) improves metabolic stability but at the cost of potency and hERG safety.

The Iterative Design Cycle

SAR insights are not an endpoint but the starting point for the next round of analogue design. [15]The knowledge gained from the first set of analogues informs the design of a second, more refined generation of compounds, leading to a continuous cycle of optimization.

Caption: The iterative cycle of drug discovery.

Conclusion

The identification of high-quality analogues of a lead compound like 4-(2-ethylpiperidin-1-yl)-2-methylaniline is a systematic, multi-disciplinary endeavor. By strategically integrating in silico screening technologies with robust synthetic chemistry and a comprehensive suite of in vitro validation assays, drug discovery teams can navigate the complex chemical space with greater efficiency and precision. The iterative process of design, synthesis, testing, and analysis is fundamental to transforming a promising lead into a successful clinical candidate.

References

- Computational Methods in Drug Discovery. (n.d.). PMC - NIH.

- Automatic Identification of Analogue Series from Large Compound Data Sets: Methods and Applications. (2021, August 31). PMC.

- 4-((2-Ethylpiperidin-1-yl)methyl)aniline. (n.d.). ChemScene.

- SAR: Structure Activity Relationships. (2025, June 3). CDD Vault.

- Chemical Similarity Search. (2025, December 17). RCSB PDB.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Sygnature Discovery.

- Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. (2025, December 24). The Journal of Organic Chemistry - ACS Publications.

- 4-ethyl-N-(pyridin-2-ylmethyl) aniline. (n.d.). PubChem.

- Computational Method for the Systematic Identification of Analog Series and Key Compounds Representing Series and Their Biological Activity Profiles. (2016, August 8). Journal of Medicinal Chemistry - ACS Publications.

- Molecular substructure similarity searching: efficient retrieval in two-dimensional structure databases. (n.d.). Journal of Chemical Information and Modeling - ACS Publications.

- Bioisosteric Replacements. (n.d.). Chemspace.

- Automatic Identification of Analogue Series from Large Compound Data Sets: Methods and Applications. (2021, August 31). MDPI.

- Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers.

- 4-[2-(METHYLAMINO)ETHYL]PYRIDINE. (2026, January 13). ChemicalBook.

- Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.

- Determining Analogous Compounds Formed by Elements in the Same Column of the Periodic Table. (2021, August 19). Study.com.

- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). European Pharmaceutical Review.

- A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.

- Substructure search. (n.d.). Wikipedia.

- chemical properties of Ethyl-piperidin-4-ylmethyl-amine. (n.d.). Benchchem.

- Examples of studies successfully integrating pharmacophore modeling to the hit to lead optimization process. (n.d.). Bio-protocol.

- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate.

- Pharmacophore Modeling. (2024, November 8). Deep Origin.

- SIGNIFICANCE OF COMPUTATIONAL TOOLS IN DRUG DISCOVERY. (n.d.). Annamacharya College of Pharmacy.

- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate. (n.d.). PubChem.

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - NIH.

- Unveiling the Science Behind Structure-Activity Relationship Analysis: Enhancing Drug Development. (2026, February 20). Infinix Bio.

- Analytical chemistry. (n.d.). Wikipedia.

- Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra.

- The Quest for Bioisosteric Replacements. (2006, January 24). Journal of Chemical Information and Modeling.

- In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs.

- Ligand-based pharmacophore modelling, structure optimisation, and biological evaluation for the identification of 2-heteroarylthio-N-arylacetamides as novel HSP90 C-terminal inhibitors. (2023, December 11). Taylor & Francis.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- In Vitro ADME. (n.d.). BioDuro.

- What are computational methods in drug discovery?. (2025, May 21). Patsnap Synapse.

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Wiley Online Library.

- Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. (n.d.). Benchchem.

- Chemical Structure Searching in Chemical Compound Graph Databases. (n.d.). meral.

- How to Search PubChem for Chemical Information (Part 2). (2022, May 7). Chemistry LibreTexts.

- Computational Methods & Tools for Drug Design & Discovery. (2025, May). IJIRT.

- Qualitative Analysis. (n.d.). Alfa Chemistry.

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- The Role of Structure-Activity Relationship (SAR) In Drug Discovery. (2025, February 15). International Journal of Pharmaceutical and Bio-Medical Science.

- In Vitro ADME-Tox Profiling. (n.d.). Creative Biostructure.

Sources

- 1. excelra.com [excelra.com]

- 2. ijpcat.com [ijpcat.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Analytical chemistry - Wikipedia [en.wikipedia.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 13. collaborativedrug.com [collaborativedrug.com]

- 14. infinixbio.com [infinixbio.com]

- 15. ijirt.org [ijirt.org]

The Piperidine Scaffold in Pharmacochemistry: A Historical and Mechanistic Perspective

Executive Summary

For over a century, the piperidine ring—a six-membered, saturated nitrogen heterocycle—has served as a foundational pillar in rational drug design. From its early isolation as a natural product to its current status as one of the most frequently utilized scaffolds in FDA-approved therapeutics, piperidine offers unmatched physicochemical versatility. This technical whitepaper explores the historical milestones of piperidine derivatives, dissects the mechanistic causality behind their pharmacokinetic advantages, and provides field-validated experimental protocols for their synthesis and pharmacological evaluation.

Historical Milestones in Piperidine Chemistry

The trajectory of piperidine in research mirrors the evolution of modern pharmacognosy and synthetic chemistry.

-

Early Discoveries (1819): The scientific journey of piperidine began when Hans Christian Ørsted isolated piperine, the active alkaloid in black pepper[1]. This naturally occurring piperidine derivative laid the groundwork for understanding nitrogenous bases in biological systems.

-

Synthetic Breakthroughs (1894): The transition from extraction to synthetic mastery was spearheaded by Albert Ladenburg. In 1894, Ladenburg successfully executed the artificial synthesis of piperic acid and piperine, and elucidated the structure of coniine, proving that complex alkaloid architectures could be engineered de novo[2].

-

The Analgesic Era (1930s–1960s): The mid-20th century saw piperidine derivatives revolutionize pain management. The synthesis of meperidine (pethidine) in 1939 established the 4-phenylpiperidine pharmacophore. By the 1960s, research at Janssen Pharmaceuticals led to the discovery of fentanyl, a piperidine derivative nearly 300 times more potent than morphine, achieved by optimizing the lipophilic penetration of the blood-brain barrier.

-

Modern Targeted Therapies: Today, piperidine is the most common six-membered nitrogen heterocycle in FDA-approved drugs. It is integral to the structure of acetylcholinesterase inhibitors like donepezil and modern tyrosine kinase inhibitors such as ceritinib[3].

Structural & Mechanistic Rationale: Why Piperidine?

As an Application Scientist, one must ask: Why is piperidine selected over planar bioisosteres like pyridine or pyrrolidine? The answer lies in its unique combination of basicity, conformational flexibility, and sp³ character ( Fsp3 ).

The sp³ Advantage and Conformational Flexibility

Unlike the flat, aromatic pyridine ring, piperidine is fully saturated (sp³ hybridized), allowing it to adopt a highly stable chair conformation. This three-dimensionality enables the scaffold to project substituents into deep, lipophilic receptor pockets with precise vector geometry, reducing off-target steric clashes[4].

Basicity and Cation-π Interactions

With a pKa of approximately 11, the secondary or tertiary amine of the piperidine core is predominantly protonated at physiological pH (7.4). This positive charge is critical for anchoring the drug to its biological target via cation-π interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) within the receptor binding site[5]. For instance, the N-benzyl piperidine fragment in donepezil leverages these exact interactions to bind the catalytic gorge of acetylcholinesterase[3].

Structure-Activity Relationship (SAR) logic for piperidine derivatives in drug design.

Quantitative Analysis of Piperidine in FDA-Approved Drugs

To illustrate the structural diversity and clinical utility of piperidine, the following table summarizes key historical FDA approvals where the piperidine moiety dictates the primary mechanism of action.

Table 1: Historical Timeline of Key FDA-Approved Piperidine Derivatives

| Approval Year | Drug Name | Primary Target / Mechanism | Clinical Indication | Structural Note |

| 1939 | Meperidine | μ -opioid receptor agonist | Analgesia | Simple N-methylpiperidine core |

| 1958 | Haloperidol | D2 dopamine receptor antagonist | Schizophrenia | 4-phenylpiperidine derivative |

| 1960 | Fentanyl | μ -opioid receptor agonist | Severe pain / Anesthesia | N-phenyl-N-(1-phenethyl-4-piperidinyl)propanamide |

| 1996 | Donepezil | Acetylcholinesterase inhibitor | Alzheimer's Disease | N-benzylpiperidine fragment |

| 2014 | Ceritinib | ALK tyrosine kinase inhibitor | Non-Small Cell Lung Cancer | Piperidine-substituted pyrimidine |

Experimental Workflows & Validation Protocols

Trustworthy scientific research relies on self-validating protocols. Below are detailed, causality-driven methodologies for the synthesis and pharmacological evaluation of piperidine derivatives.

Protocol 1: Catalytic Hydrogenation of Pyridine Derivatives

The most reliable method for generating functionalized piperidines is the high-pressure catalytic hydrogenation of pyridine precursors.

Step 1: Substrate Preparation

-

Action: Dissolve the pyridine precursor (10 mmol) in 50 mL of a polar protic solvent (e.g., glacial acetic acid or ethanol).

-

Causality: Protic solvents stabilize the transition state and facilitate the protonation of the nitrogen atom, which increases the susceptibility of the aromatic ring to reduction.

Step 2: Catalyst Selection & Addition

-

Action: Add 10% Pd/C (0.1 equivalents) or Raney-Nickel under an inert argon atmosphere.

-

Causality: Pd/C is highly efficient for unhindered pyridines due to its high surface area. However, if the substrate contains halogens that must be preserved, Raney-Nickel is preferred to prevent unwanted dehalogenation side reactions.

Step 3: High-Pressure Hydrogenation

-

Action: Transfer the mixture to a Parr reactor, pressurize with H2 gas to 50–100 psi, and heat to 170–200°C for 12 hours.

-

Causality: The resonance stabilization energy of the pyridine ring poses a significant thermodynamic barrier. Elevated temperature and pressure are strictly required to overcome this activation energy.

Step 4: Self-Validation (Reaction Monitoring)

-

Action: Monitor the reaction via 1H -NMR of crude aliquots.

-

Causality: Disappearance of aromatic downfield protons ( δ 7.0–8.5 ppm) and the emergence of broad upfield multiplets ( δ 1.5–3.0 ppm) definitively confirm the loss of aromaticity and successful sp³ saturation.

Step 5: Workup and Purification

-

Action: Filter the mixture through a Celite pad to safely remove the pyrophoric catalyst. Concentrate the filtrate in vacuo and purify via fractional distillation.

Synthetic workflow for the catalytic hydrogenation of pyridine to piperidine.

Protocol 2: Pharmacological Screening (MAO-B Inhibition Assay)

Piperidine derivatives (such as piperine analogs) are potent Monoamine Oxidase B (MAO-B) inhibitors[1]. Validating their efficacy requires a robust fluorometric assay.

Step 1: Reagent & Enzyme Preparation

-

Action: Dilute recombinant human MAO-B enzyme in 0.1 M potassium phosphate buffer (pH 7.4).

-

Causality: Maintaining physiological pH is critical, as the protonation state of the piperidine nitrogen dictates its ability to bind the enzyme's entrance cavity.

Step 2: Inhibitor Pre-incubation

-

Action: Add the synthesized piperidine derivative (varying concentrations from 1 nM to 100 μ M) to the enzyme solution and incubate at 37°C for 15 minutes.

-

Causality: Pre-incubation ensures thermodynamic equilibrium is reached, allowing for the detection of slow-binding or irreversible inhibition kinetics.

Step 3: Reaction Initiation & Self-Validation

-

Action: Initiate the reaction by adding kynuramine (a non-fluorescent substrate). Run a parallel well using Deprenyl (Selegiline) as a positive control.

-

Causality: Deprenyl acts as an internal self-validating control to ensure assay sensitivity and establish a baseline for 100% MAO-B inhibition.

Step 4: Quenching & Readout

-

Action: After 30 minutes, quench the reaction with 2N NaOH. Measure fluorescence (Excitation: 310 nm, Emission: 400 nm).

-

Causality: MAO-B oxidizes kynuramine to 4-hydroxyquinoline. The addition of NaOH deprotonates the 4-hydroxyquinoline product, drastically increasing its quantum yield and allowing for highly sensitive IC50 calculations.

Conclusion

The historical evolution of piperidine—from Ørsted's extraction of piperine to modern, rationally designed targeted therapies—highlights its indispensable role in drug discovery. By leveraging its unique sp³ geometry, basicity, and conformational flexibility, researchers can continue to exploit the piperidine scaffold to optimize pharmacokinetics, enhance target affinity, and drive the next generation of therapeutics.

References

- "Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors", ACS Omega / NIH.

- "Albert Ladenburg (1842-1911) – The Distinguished German Chemist and Historian of Chemistry of the Second Half of the XIX Century", FUPRESS.

- "Piperidine Synthesis", DTIC.

- "Pharmacological Applications of Piperidine Derivatives", Encyclopedia MDPI.

- "Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023)", RSC Publishing.

- "A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles", Der Pharma Chemica.

- "Application of Chiral Piperidine Scaffolds in Drug Design", Thieme-Connect.

Sources

commercial availability and suppliers of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

An In-Depth Technical Guide to the Sourcing, Synthesis, and Validation of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

The Strategic Role of Sterically Hindered Aniline-Piperidine Scaffolds

In modern drug development, the incorporation of specialized nitrogen-containing heterocycles is a primary strategy for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). The compound 4-(2-Ethylpiperidin-1-yl)-2-methylaniline represents a highly specific, sterically demanding building block.

The presence of the 2-ethylpiperidine moiety introduces significant steric bulk adjacent to the basic nitrogen, which can restrict bond rotation, lock the molecule into specific bioactive conformations, and shield the amine from rapid metabolic N-dealkylation. Concurrently, the ortho-methyl group on the aniline core forces the piperidine ring out of coplanarity with the aromatic system, further enhancing 3D structural complexity—a highly sought-after trait in the design of selective kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Chemical Profiling and Quantitative Data

Before initiating procurement or synthesis, it is critical to establish the precise physicochemical parameters of the target molecule.

Table 1: Chemical and Structural Properties

| Property | Value | Structural Significance |

| IUPAC Name | 4-(2-Ethylpiperidin-1-yl)-2-methylaniline | Defines the exact regiochemistry of the substituents. |

| Molecular Formula | C₁₄H₂₂N₂ | Essential for mass spectrometry (MS) validation. |

| Molecular Weight | 218.34 g/mol | Used for stoichiometric calculations. |

| Core Motifs | Ortho-toluidine; 2-Ethylpiperidine | Provides both a nucleophilic handle (-NH₂) and a lipophilic tail. |

| LogP (Estimated) | ~3.1 | Indicates moderate lipophilicity, ideal for oral bioavailability. |

Commercial Availability and Sourcing Strategy

A critical reality of advanced medicinal chemistry is that highly specific, multi-substituted building blocks are rarely available as bulk, off-the-shelf commodities. While structural analogs such as 4-((2-Ethylpiperidin-1-yl)methyl)aniline and 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline are commercially cataloged by suppliers like ChemScene and Sigma-Aldrich[1][2], the exact compound 4-(2-Ethylpiperidin-1-yl)-2-methylaniline typically requires targeted procurement strategies.

For drug development professionals, sourcing falls into three distinct tiers:

Table 2: Sourcing and Procurement Tiers

| Sourcing Tier | Primary Suppliers | Lead Time | Cost Profile | Best Use Case |

| Catalog Analogs | Sigma-Aldrich, ChemScene, Fluorochem | 1–3 Days | Low | Initial SAR exploration using structurally similar proxies. |

| Custom CRO Synthesis | Enamine, ChemScene (Custom Div.), Pharmaron | 4–6 Weeks | High | Sourcing >10g quantities for late-stage preclinical validation. |

| In-House Synthesis | Internal Medicinal Chemistry Core | 2–4 Days | Medium | Rapid generation of 1–5g batches for immediate assay screening. |

To bridge the gap between commercial scarcity and immediate research needs, laboratories must rely on robust in-house synthesis workflows.

Caption: Workflow detailing the strategic sourcing, synthesis, and validation of the target API building block.

In-House Synthesis: The Buchwald-Hartwig Amination

When custom synthesis lead times are prohibitive, the most reliable method for constructing the C-N bond between an aromatic ring and a sterically hindered secondary amine is the Buchwald-Hartwig cross-coupling reaction [3].

Mechanistic Causality in Reagent Selection

To synthesize 4-(2-Ethylpiperidin-1-yl)-2-methylaniline, we couple 4-bromo-2-methylaniline with 2-ethylpiperidine .

-

Why a Bromide? Aryl bromides undergo oxidative addition to Palladium(0) much faster than aryl chlorides, allowing for milder reaction temperatures that prevent the degradation of the amine[4].

-

Why Xantphos? The 2-ethyl group on the piperidine creates immense steric hindrance. Xantphos is a bidentate phosphine ligand with a remarkably large "bite angle" (~111°). This specific geometry forces the palladium center into a conformation that dramatically accelerates the final reductive elimination step, pushing the sterically demanding amine onto the aromatic ring[4].

-

Why NaOtBu? Sodium tert-butoxide is a strong, non-nucleophilic base necessary to deprotonate the coordinated amine without competing for the electrophilic palladium center.

Caption: The Palladium-catalyzed Buchwald-Hartwig catalytic cycle for C-N bond formation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, observable physical changes dictate whether the reaction is proceeding correctly, ensuring trustworthiness and high-fidelity results.

Step 1: Reaction Setup and Degassing

-

In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2-methylaniline (1.0 equiv, 5.0 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv, 7.5 mmol).

-

Validation Checkpoint: The powder mixture should appear dark purple/brown due to the Pd₂(dba)₃.

-

Seal the tube with a septum and perform three cycles of vacuum/nitrogen backfilling. Causality: Palladium(0) is highly sensitive to oxidation; strict anaerobic conditions are mandatory to prevent catalyst deactivation.

Step 2: Reagent Addition and Catalytic Activation

-

Add anhydrous Toluene (20 mL) and 2-ethylpiperidine (1.2 equiv, 6.0 mmol) via syringe.

-

Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

-

Validation Checkpoint: Within 30 minutes of heating, the solution must transition to a deep, homogeneous reddish-brown color, confirming the formation of the active Pd(0)-Xantphos complex. Warning: If the solution turns opaque black with a metallic precipitate, "palladium black" has formed due to oxygen ingress. The catalyst is dead, and the reaction must be aborted.

Step 3: Reaction Quenching and Workup

-

Cool the mixture to room temperature. The mixture will become a suspension as NaBr precipitates.

-

Dilute with Ethyl Acetate (30 mL) and filter through a short pad of Celite to remove the palladium residues and inorganic salts.

-

Wash the filtrate with water (2 x 20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation Checkpoint: Analyze the crude mixture via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting bromide spot (UV active) and the appearance of a new, lower Rf spot (ninhydrin active) confirms successful conversion.

Step 4: Purification and Final QC

-

Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5-20% EtOAc in Hexanes).

-

Isolate the fractions containing the product and evaporate to yield 4-(2-Ethylpiperidin-1-yl)-2-methylaniline as a viscous oil or low-melting solid.

-

Validation Checkpoint (LC-MS & NMR): Perform LC-MS to confirm the [M+H]⁺ peak at m/z 219.2. Obtain a ¹H-NMR spectrum; the presence of a distinct triplet around 0.9 ppm (integrating to 3H) will confirm the terminal methyl group of the 2-ethylpiperidine moiety, validating the structural integrity of the synthesized building block.

References

-

RSC Advances. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Retrieved from [Link]

-

RSC Publishing. (2025). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. Retrieved from[Link]

Sources

HPLC-MS method for quantification of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline

An Application Note for the Quantification of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline using a Validated HPLC-MS Method

Abstract

This application note presents a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the precise quantification of 4-(2-Ethylpiperidin-1-yl)-2-methylaniline. As a substituted aniline derivative, this compound represents a class of molecules often utilized as intermediates or identified as process-related impurities in pharmaceutical manufacturing. The method employs reversed-phase chromatography for separation, coupled with positive-ion electrospray ionization (ESI) mass spectrometry for selective detection and quantification. The protocol has been structured to align with the principles of analytical procedure validation outlined in the ICH Q2(R1) guidelines, ensuring its suitability for quality control, stability testing, and research applications in drug development.[1][2]

Introduction and Scientific Rationale

The accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is a cornerstone of drug development and manufacturing, ensuring product safety and efficacy. 4-(2-Ethylpiperidin-1-yl)-2-methylaniline is a complex aromatic amine containing both a substituted aniline ring and a piperidine moiety. The presence of basic nitrogen atoms makes it an ideal candidate for analysis by HPLC with positive-ion ESI-MS, a technique renowned for its selectivity and sensitivity.[3][4]

The choice of a reversed-phase C18 column is predicated on the compound's predicted hydrophobicity (LogP ≈ 3.0), which allows for effective retention and separation from polar and non-polar contaminants.[5] The mobile phase incorporates an acidic modifier (formic acid) to achieve two critical objectives: 1) to protonate the analyte, thereby enhancing its ionization efficiency in the ESI source, and 2) to improve the chromatographic peak shape by minimizing undesirable interactions with the stationary phase. This comprehensive approach, from sample preparation to data analysis, is designed to be self-validating and produce trustworthy, reproducible results.

Materials, Reagents, and Instrumentation

2.1 Reagents and Chemicals

-

4-(2-Ethylpiperidin-1-yl)-2-methylaniline reference standard (>98% purity)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade, >99%)

-

Ultrapure water (18.2 MΩ·cm)

2.2 Instrumentation

-

HPLC System: An Agilent 1290 Infinity II LC, Shimadzu Nexera series, or equivalent UHPLC/HPLC system equipped with a binary pump, degasser, autosampler, and column oven.[6]

-

Mass Spectrometer: An Agilent 6470A Triple Quadrupole LC/MS, SCIEX 7500 system, or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.[6][7]

-

Analytical Column: A C18 stationary phase column (e.g., Agilent Zorbax, Waters Acquity, or equivalent) with dimensions of 2.1 mm x 50-100 mm and a particle size of <3 µm.

-

Data System: Chromatography data system software (e.g., MassHunter, SCIEX OS, or Chromeleon).

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

Rationale: The preparation of accurate standard solutions is fundamental to the quantification. A high-purity reference standard is used to create a stock solution, which is then serially diluted to generate calibration standards and independent quality control samples to verify accuracy during analysis.

Protocol:

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4-(2-Ethylpiperidin-1-yl)-2-methylaniline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

-